Product packaging for 4,4'-Difluoro-[1,1'-biphenyl]-3-ol(Cat. No.:CAS No. 1214367-64-2)

4,4'-Difluoro-[1,1'-biphenyl]-3-ol

Cat. No.: B6341057
CAS No.: 1214367-64-2
M. Wt: 206.19 g/mol
InChI Key: ITLWVBJAYFYVJE-UHFFFAOYSA-N
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Description

4,4'-Difluoro-[1,1'-biphenyl]-3-ol is a fluorinated biphenyl compound offered as a high-quality building block for chemical synthesis and life science research. Biphenyl derivatives are recognized as fundamental backbones in synthetic organic chemistry and are omnipresent in many medicinally active compounds and marketed drugs . The biphenyl scaffold is a versatile platform in medicinal chemistry, with numerous derivatives patented and used in research for a wide range of biological activities, including as anti-inflammatory, antibacterial, antimicrobial, and antifungal agents . The specific substitution pattern of this compound, featuring fluorine atoms and a hydroxyl group, makes it a valuable intermediate for constructing more complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methods for carbon-carbon bond formation . Researchers can utilize this compound in the exploration and development of new pharmaceutical candidates and organic materials. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2O B6341057 4,4'-Difluoro-[1,1'-biphenyl]-3-ol CAS No. 1214367-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(4-fluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWVBJAYFYVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673376
Record name 4,4'-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214367-64-2
Record name 4,4'-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry Investigations of 4,4 Difluoro 1,1 Biphenyl 3 Ol

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It is particularly well-suited for investigating the geometry and conformational possibilities of substituted biphenyls like 4,4'-Difluoro-[1,1'-biphenyl]-3-ol.

Structural Optimization and Geometrical Parameters Analysis

The optimized geometry of these molecules is influenced by the electronic effects of the substituents and the steric hindrance between the two phenyl rings. The fluorine atoms, being highly electronegative, and the hydroxyl group, capable of hydrogen bonding, significantly impact the charge distribution and, consequently, the molecular geometry.

Interactive Data Table: Representative Geometrical Parameters of a Substituted Biphenyl (B1667301)

Below is a table showcasing typical bond lengths and angles that would be determined for a molecule like this compound through DFT calculations. The values are illustrative and based on general knowledge of biphenyl structures.

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value (DFT)
Bond LengthCC (inter-ring)--~1.49 Å
Bond LengthCF--~1.35 Å
Bond LengthCO--~1.36 Å
Bond AngleCCC (in-ring)-~120°
Dihedral AngleCC (inter-ring)CC~40-50°

Conformational Landscapes and Torsional Barriers of Biphenyls

The two phenyl rings in biphenyl derivatives are not coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the inter-ring C-C bond is a key conformational feature, governed by a torsional barrier. The most stable conformation is a twisted arrangement. Computational methods, such as performing a relaxed potential energy surface scan by varying the dihedral angle, can map out the conformational landscape and quantify the energy barriers between different rotational isomers. For larger systems, advanced techniques like umbrella sampling may be employed to overcome high torsional barriers and ensure adequate sampling of all relevant conformations. nih.gov The fluorine and hydroxyl substituents on this compound will influence the height of this rotational barrier.

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

For substituted biphenyls, the distribution of the HOMO and LUMO can be visualized to understand charge transfer possibilities within the molecule. The electronic properties of the substituents play a significant role in tuning the HOMO and LUMO energy levels. nih.govscispace.com

Interactive Data Table: Illustrative Frontier Orbital Energies

This table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for a substituted biphenyl, calculated using DFT.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays different values of the electrostatic potential on the surface of the molecule using a color spectrum. researchgate.net Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the highly electronegative fluorine atoms and the oxygen atom of the hydroxyl group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Derivations Based on Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure.

For a compound like this compound, relevant descriptors would include:

Electronic Parameters: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and atomic charges. These can be derived from the quantum chemical calculations discussed previously.

Steric Parameters: These describe the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and specific steric indices.

By developing a QSAR model for a series of related biphenyl derivatives, it would be possible to predict the biological activity of new, unsynthesized compounds. The process involves calculating a range of descriptors for a set of molecules with known activities and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov Such models are crucial in rational drug design and for understanding the molecular features that are important for a specific biological effect. nih.govresearchgate.net

Correlation of Calculated Properties with Substrate Specificity Parameters

No published research is available that specifically investigates the correlation between the computationally calculated properties of this compound and its substrate specificity parameters. Such studies would typically involve quantum chemical calculations to determine molecular properties like electrostatic potential, molecular orbital energies (HOMO/LUMO), and steric descriptors, followed by correlation analysis with experimentally determined data from enzyme kinetics or receptor binding assays. The absence of such data in the literature prevents a detailed discussion on this topic for the specified compound.

Theoretical Insights into the Electronic and Steric Effects of Fluorine and Hydroxyl Groups

While general principles regarding the electronic and steric effects of fluorine and hydroxyl substituents on biphenyl systems are well-established, a specific theoretical analysis for this compound is not found in the reviewed literature.

Studies on other biphenyl derivatives have shown that substituent effects on the equilibrium angle and torsional barriers can be complex. nih.govresearchgate.net A detailed computational analysis would be required to elucidate the specific conformational preferences and the energetic landscape of the rotational dynamics of this compound, which is currently not available.

Advanced Spectroscopic Characterization Methodologies for 4,4 Difluoro 1,1 Biphenyl 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For a compound like 4,4'-Difluoro-[1,1'-biphenyl]-3-ol, a multi-nuclear approach is essential for a complete characterization.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

A comprehensive structural analysis of fluorinated biphenyls is achieved by combining data from proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy. Each technique offers a unique piece of the structural puzzle.

¹H NMR Spectroscopy:

Proton NMR provides information on the number of different types of protons and their neighboring atoms. In 4,4'-Difluoro-1,1'-biphenyl, the aromatic protons on the two phenyl rings give rise to characteristic signals. Due to the symmetry of the molecule, the protons on each ring are chemically equivalent. The protons ortho to the fluorine atoms will have different chemical shifts from the protons meta to the fluorine atoms. The ¹H NMR spectrum of 4,4'-Difluoro-1,1'-biphenyl in CDCl₃ typically shows multiplets in the aromatic region. For instance, one reported spectrum shows multiplets at approximately δ 7.54-7.44 ppm and δ 7.09-7.14 ppm. chemicalbook.com The coupling between adjacent protons and the long-range coupling with fluorine atoms contribute to the complexity of these multiplets.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectroscopy is instrumental in determining the carbon framework of a molecule. In 4,4'-Difluoro-1,1'-biphenyl, due to symmetry, only four distinct carbon signals would be expected for the aromatic rings. The carbon atoms directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The other carbon signals will correspond to the ipso-carbon (the carbon at the point of attachment of the other phenyl ring), and the remaining two types of aromatic carbons. While specific data for this compound is unavailable, the principles of ¹³C NMR would allow for the identification of all unique carbon environments, including the carbon bearing the hydroxyl group and the distinct carbons of the two non-equivalent phenyl rings. A supporting information file indicates that the 13C NMR spectrum of 4,4'-difluoro biphenyl (B1667301) has been recorded. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for 4,4'-Difluoro-1,1'-biphenyl

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~7.5MultipletProtons ortho to the C-C bond
¹H~7.1MultipletProtons ortho to the Fluorine
¹³C>160 (d)DoubletCarbon attached to Fluorine (C-F)
¹³C~135SingletIpso-carbon (C-C)
¹³C~128SingletAromatic CH
¹³C~115 (d)DoubletAromatic CH adjacent to C-F

Note: This is a generalized prediction. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Utilization of ¹⁹F NMR as a Sensitive Probe for Electronic Environments

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. spectrabase.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. Furthermore, the chemical shift range of ¹⁹F is much wider than that of ¹H, providing excellent signal dispersion and sensitivity to subtle changes in the electronic environment.

For 4,4'-Difluoro-1,1'-biphenyl, a single signal is expected in the ¹⁹F NMR spectrum due to the molecular symmetry. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Any substitution on the biphenyl rings, such as the hydroxyl group in this compound, would lead to distinct signals for each fluorine atom, and their chemical shifts would be indicative of the electronic effects of the substituent. A reference to the ¹⁹F NMR spectrum of 4,4'-Difluoro-1,1'-biphenyl is available, though the full spectrum requires an account to view. spectrabase.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are powerful tools for identifying functional groups and studying intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies. For this compound, key vibrational modes would include:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-F Stretching: Strong absorption bands typically in the range of 1000-1400 cm⁻¹ are characteristic of the carbon-fluorine bond.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region.

C-O Stretching: A band in the 1000-1250 cm⁻¹ region.

The NIST WebBook provides an IR spectrum for 4,4'-Difluoro-1,1'-biphenyl, which would show the C-F and aromatic C-H and C=C stretching vibrations. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for 4,4'-Difluoro-1,1'-biphenyl

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aromatic C=C Stretch1600-1450Medium-Strong
C-F Stretch1250-1100Strong
Aromatic C-H Bend900-675Strong

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and then separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of the molecule through analysis of its fragmentation pattern.

For 4,4'-Difluoro-1,1'-biphenyl, the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (190.19 g/mol ). hmdb.cachemicalbook.com The fragmentation pattern would arise from the cleavage of the biphenyl structure. Common fragmentation pathways for biphenyls include the loss of hydrogen atoms and cleavage of the bond connecting the two phenyl rings. The presence of fluorine atoms would influence the fragmentation, potentially leading to the loss of HF or fluorine radicals.

The mass spectrum of 4,4'-Difluoro-1,1'-biphenyl from the NIST WebBook shows a strong molecular ion peak at m/z 190. hmdb.ca Other significant peaks are observed at m/z 170, likely corresponding to the loss of HF, and at m/z 95, which could be attributed to the fluorophenyl cation or the biphenyl dication.

Interactive Data Table: Major Fragments in the Mass Spectrum of 4,4'-Difluoro-1,1'-biphenyl

m/zProposed FragmentPossible Loss from Molecular Ion
190[C₁₂H₈F₂]⁺ (Molecular Ion)-
170[C₁₂H₇F]⁺HF
95[C₆H₄F]⁺ or [C₁₂H₈F₂]²⁺C₆H₄F or doubly charged M

Reactivity and Mechanistic Studies of 4,4 Difluoro 1,1 Biphenyl 3 Ol

Reactivity of the Biphenyl (B1667301) Core

The biphenyl structure of 4,4'-Difluoro-[1,1'-biphenyl]-3-ol is a key determinant of its reactivity, particularly in reactions that target the aromatic rings.

Electrophilic Aromatic Substitution Reactions

The biphenyl system provides multiple sites for electrophilic attack. The directing effects of the existing substituents—the hydroxyl group and the fluorine atoms—play a crucial role in determining the regioselectivity of these reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating yet also ortho-, para-directing. This interplay can lead to complex product mixtures or, under controlled conditions, highly selective transformations.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, enabling a range of derivatization reactions. nih.gov

O-Alkylation and O-Acylation Pathways

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation. These reactions typically proceed via nucleophilic attack of the phenoxide ion, formed by deprotonation of the phenol (B47542), on an alkyl or acyl halide. The regioselectivity of these reactions is generally high, with the reaction occurring exclusively at the oxygen atom. nih.govresearchgate.net The choice of the alkylating or acylating agent and the reaction conditions can be tailored to introduce a wide variety of functional groups, thereby modifying the molecule's physical and biological properties. researchgate.net

Phenol Oxidation Pathways

The phenolic moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinone-type structures or oxidative coupling products. The presence of the fluorine atoms can influence the oxidation potential of the phenol, potentially making it more resistant to oxidation compared to its non-fluorinated analog. In some cases, oxidation can lead to the generation of reactive oxygen species. nih.govnih.gov

Influence of Fluorine Substituents on Reaction Selectivity and Rate

The two fluorine atoms on one of the phenyl rings have a profound impact on the reactivity of this compound. Fluorine is the most electronegative element, and its presence significantly alters the electronic properties of the molecule. researchgate.net

The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring to which it is attached, thereby deactivating it towards electrophilic attack. researchgate.netresearchgate.net This deactivation can influence the regioselectivity of reactions such as electrophilic aromatic substitution, favoring substitution on the more activated, hydroxyl-bearing ring. youtube.com Furthermore, the introduction of fluorine can affect the rate of reactions by stabilizing or destabilizing reaction intermediates and transition states. researchgate.net In some instances, fluorine substitution can lead to novel reaction pathways that are not observed in the corresponding non-fluorinated compounds. researchgate.net

Elucidation of Mechanistic Pathways for Derivatization Reactions

Understanding the mechanistic pathways of derivatization reactions is crucial for optimizing reaction conditions and predicting product outcomes. For electrophilic aromatic substitution reactions on the biphenyl core, the mechanism typically involves the formation of a sigma complex (arenium ion), the stability of which is influenced by the electronic effects of the substituents. youtube.comchegg.com The hydroxyl group stabilizes the sigma complex through resonance, while the fluorine atoms destabilize it through their inductive effect.

For reactions involving the phenolic hydroxyl group, such as O-alkylation, the mechanism is generally a straightforward nucleophilic substitution (SN2) type reaction. researchgate.net The study of reaction kinetics and the isolation of intermediates can provide valuable insights into these mechanistic pathways. Computational studies can also be employed to model reaction pathways and transition states, further elucidating the underlying mechanisms.

Table of Reaction Parameters:

Reaction TypeReagents/ConditionsExpected OutcomeInfluence of Fluorine
Electrophilic NitrationHNO₃, H₂SO₄Introduction of -NO₂ group on the activated ringDeactivation of the fluorinated ring, directing substitution
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Formation of an ether linkageMinor electronic effect on the hydroxyl group's nucleophilicity
O-AcylationAcyl chloride, Base (e.g., Pyridine)Formation of an ester linkageMinor electronic effect on the hydroxyl group's nucleophilicity
OxidationOxidizing agent (e.g., Fremy's salt)Formation of quinone-like structuresIncreased resistance to oxidation

Synthesis and Chemical Exploration of Derivatives and Analogs of 4,4 Difluoro 1,1 Biphenyl 3 Ol

Functionalization of the Hydroxyl Group for Novel Chemical Entities

The hydroxyl group of 4,4'-Difluoro-[1,1'-biphenyl]-3-ol is a prime site for chemical modification, enabling the synthesis of a diverse array of novel compounds through etherification and esterification reactions. These transformations can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, polarity, and potential for hydrogen bonding.

Etherification: The formation of ethers from the hydroxyl group is a common strategy to introduce a wide variety of functionalities. A prevalent method for the synthesis of aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide. This intermediate then undergoes a nucleophilic substitution reaction with an alkyl halide or a similar electrophile to yield the corresponding ether. The general applicability of this method allows for the introduction of simple alkyl chains, as well as more complex moieties, to the biphenyl (B1667301) scaffold.

For instance, the synthesis of biphenyl ether derivatives has been explored in the context of developing inhibitors for biological targets. While specific examples starting from this compound are not extensively documented in readily available literature, analogous syntheses on similar biphenyl scaffolds are well-established. These often involve microwave-assisted reactions to expedite the process and improve yields.

Esterification: The hydroxyl group can also be readily converted into an ester. This is typically achieved by reacting the biphenylol with a carboxylic acid, acid chloride, or acid anhydride. The choice of reagent and reaction conditions can be tailored to the desired product. For example, reaction with a simple acyl chloride like acetyl chloride in the presence of a base would yield the corresponding acetate (B1210297) ester. Alternatively, coupling with a more complex carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to form more elaborate ester derivatives.

The strategic functionalization of the hydroxyl group through these methods provides a powerful tool for modulating the properties of the this compound core structure, leading to the generation of novel chemical entities with tailored characteristics.

Directed Introduction of Additional Halogen or Other Electron-Withdrawing Groups

The introduction of additional substituents onto the aromatic rings of this compound can further modulate its electronic properties and three-dimensional shape. The existing substituents—two fluorine atoms and a hydroxyl group—exert a directing influence on subsequent electrophilic aromatic substitution reactions.

Halogenation: The introduction of additional halogen atoms, such as chlorine or bromine, onto the biphenyl framework can be achieved through various halogenation protocols. The directing effects of the existing fluorine and hydroxyl groups play a crucial role in determining the position of the incoming halogen. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these effects will govern the regioselectivity of the halogenation reaction. For instance, direct chlorination of biphenyls is a known industrial process for the production of polychlorinated biphenyls (PCBs). synarchive.com While this method often leads to mixtures of isomers, more controlled and selective methods have been developed.

A powerful and selective method for the synthesis of polyhalogenated biphenyls is the Suzuki cross-coupling reaction. figshare.comnih.gov This palladium-catalyzed reaction allows for the coupling of a halogenated aryl boronic acid with a halogenated aryl halide, providing a predictable route to specifically substituted biphenyls. figshare.comnih.gov By selecting appropriately substituted starting materials, it is possible to synthesize biphenyls with a defined pattern of halogenation.

Synthesis of Biphenyl Analogs with Varied Substitution Patterns

The synthesis of analogs of this compound with different substituents on the biphenyl rings is crucial for exploring structure-activity relationships in various chemical and biological contexts. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a highly versatile and powerful tool for this purpose. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an aryl- or vinyl-boronic acid or boronic ester with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. nih.gov The wide availability of substituted boronic acids and aryl halides allows for the systematic variation of substituents on either phenyl ring of the biphenyl scaffold. nih.gov

For the synthesis of analogs of this compound, one could envision several strategic approaches:

Varying the non-hydroxylated ring: Starting with a suitably protected 3-hydroxy-4,4'-difluoro-functionalized aryl halide or boronic acid, a wide range of differently substituted aryl boronic acids or halides could be introduced through Suzuki coupling. This would allow for the exploration of various substituents at different positions of the second phenyl ring.

Varying the hydroxylated ring: Alternatively, one could start with a 4,4'-difluorobiphenyl (B165722) core and then introduce the hydroxyl group and other substituents through separate synthetic steps. However, the direct coupling of a pre-functionalized ring is often more efficient.

The tolerance of the Suzuki-Miyaura coupling to a broad range of functional groups makes it an ideal method for creating libraries of biphenyl analogs. sci-hub.se This enables the systematic study of how different substitution patterns influence the properties of the resulting molecules. Research has demonstrated the successful synthesis of a wide array of substituted biphenyls, including those with additional functional groups like amines, thiols, and esters, showcasing the broad scope of this methodology. nih.gov

Exploration of Polyfluorinated and Polyhydroxylated Biphenyl Structures

The synthesis and study of biphenyls bearing multiple fluorine and hydroxyl groups are of significant interest due to the unique properties conferred by these substituents. Fluorine atoms can enhance metabolic stability and binding affinity, while hydroxyl groups can participate in hydrogen bonding and serve as handles for further functionalization.

Polyfluorinated Biphenyls: The synthesis of polyfluorinated biphenyls often presents challenges due to the electron-poor nature of the starting materials. However, advancements in catalysis have expanded the scope of reactions to include these substrates. The Suzuki-Miyaura cross-coupling reaction has been successfully employed for the synthesis of a wide range of highly fluorinated biphenyls. By optimizing reaction conditions, including the choice of palladium catalyst, ligands, and base, it is possible to couple even highly fluorinated aryl boronic acids with fluorinated aryl halides to produce polyfluorinated biphenyls. This methodology provides access to biphenyls with three, four, or even more fluorine substituents.

Polyhydroxylated Biphenyls: The synthesis of polyhydroxylated biphenyls can be achieved through several routes. One common approach involves the demethylation of the corresponding methoxy-substituted biphenyls. nih.gov Methoxy (B1213986) groups can be introduced onto the biphenyl scaffold using methods like the Suzuki coupling, and subsequent treatment with reagents such as boron tribromide (BBr3) effectively cleaves the ether linkages to yield the desired hydroxyl groups.

The Ullmann coupling reaction, which involves the copper-catalyzed coupling of aryl halides, is another established method for synthesizing biaryls and can be applied to the preparation of polyhydroxylated biphenyl precursors. synarchive.com Although it often requires harsh reaction conditions, modern modifications have made this reaction more versatile.

The exploration of biphenyls containing both multiple fluorine and multiple hydroxyl groups, such as dihydroxy-difluoro biphenyls, is an active area of research. These compounds combine the properties of both polyfluorinated and polyhydroxylated systems and can be synthesized through a combination of the methods described above. For example, a difluorinated biphenyl with methoxy groups can be synthesized via Suzuki coupling, followed by demethylation to yield a dihydroxy-difluoro biphenyl. The strategic placement of these functional groups can lead to molecules with unique and potentially valuable properties.

Applications in Advanced Materials and Precursor Chemistry

Precursors for Liquid Crystalline Materials Development

The development of advanced liquid crystal displays (LCDs) relies on the synthesis of novel liquid crystalline (LC) materials with specific physical properties. nih.gov Fluorinated biphenyl (B1667301) compounds are of significant interest in this field due to the unique effects of fluorine substitution. nih.gov The compound 4,4'-Difluoro-[1,1'-biphenyl]-3-ol serves as a key precursor for creating such materials. The presence of fluorine atoms can induce specific dipole moments, influencing the dielectric anisotropy of the resulting liquid crystal. nih.gov This is a critical parameter for display technologies like twisted nematic (TN) and vertical alignment (VA) LCDs. beilstein-journals.org

The synthesis of liquid crystals often involves the derivatization of a core structure, and the hydroxyl group of this compound provides a convenient point for modification, such as etherification or esterification, to introduce long alkyl or alkoxy chains. These chains are essential for inducing the mesophases characteristic of liquid crystals. The combination of the rigid biphenyl unit, the influence of the fluorine atoms on polarity and intermolecular interactions, and the ability to add flexible chains makes this compound a versatile starting material for designing liquid crystals with tailored properties. nih.gov Research into selectively fluorinated organic molecules has demonstrated that the position of fluorine atoms significantly impacts the thermodynamic and physical properties, offering a pathway to fine-tune the performance of the final liquid crystal material. nih.gov

Table 1: Influence of Fluorine on Liquid Crystal Properties

Property Effect of Fluorine Substitution Reference
Dielectric Anisotropy Can be engineered to be positive or negative depending on fluorine position. nih.gov
Intermolecular Forces Reduces polarizability compared to other polar groups, leading to lower viscosity. nih.gov
Chemical Stability The Carbon-Fluorine bond is very stable, contributing to the durability of the final device. beilstein-journals.org

Building Blocks for Organic Electronic Devices

In the realm of organic electronics, the design and synthesis of new π-conjugated systems are fundamental to advancing the performance of devices. sigmaaldrich.com Fluorinated aromatic compounds, including derivatives of this compound, are recognized for their potential in this area. acs.orgchemimpex.com The introduction of fluorine atoms into an organic semiconductor's molecular structure is a well-established strategy to modify its electronic properties. rsc.org Specifically, the high electronegativity of fluorine tends to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and enhance the material's stability against oxidative degradation. rsc.org

The biphenyl structure provides a conjugated π-system, which is essential for charge transport, while the hydroxyl group allows for the molecule to be incorporated into larger polymeric structures or to be modified to tune solubility and film-forming properties. acs.orgelsevierpure.com

The compound this compound is a valuable precursor for materials used in Organic Light-Emitting Diodes (OLEDs). chemimpex.com In OLEDs, materials with specific energy levels are required for efficient charge injection, transport, and recombination to produce light. The fluorination of the biphenyl core helps to adjust the HOMO/LUMO levels to create better energy alignment with adjacent layers in the OLED stack, thereby improving device efficiency. rsc.org

Materials derived from this precursor can be designed for use in various layers of an OLED, such as the emissive layer or host materials. The hydroxyl group can be used to attach other functional moieties that can enhance fluorescence or phosphorescence, or to improve the material's processability for device fabrication. researchgate.net The rigidity of the biphenyl unit contributes to a high glass transition temperature in resulting polymers, which is desirable for the morphological stability and longevity of OLED devices.

The design of high-performance organic semiconductors for applications like Organic Field-Effect Transistors (OFETs) often involves tuning the molecular structure to optimize charge carrier mobility and environmental stability. elsevierpure.comnih.gov The this compound moiety is a useful component in this design process. elsevierpure.com

The introduction of fluorine atoms can lead to favorable solid-state packing, with intermolecular C-H···F interactions potentially promoting a π-stack arrangement that enhances charge transport. rsc.org Furthermore, the lowering of the LUMO level due to fluorination can shift the material's behavior towards n-type or ambipolar charge transport, which is less common and highly sought after for organic electronics. rsc.orgrsc.org The hydroxyl group offers a synthetic handle to create more complex, extended π-conjugated systems or to attach solubilizing groups without disrupting the electronic core of the biphenyl system. nih.gov The ability to systematically modify the properties of organic semiconductors through the use of such versatile building blocks is crucial for the development of next-generation flexible and low-cost electronics. nih.govossila.com

Components in Porous Organic Materials Synthesis

Porous organic materials, such as Microporous Organic Polymers (MOPs) and Metal-Organic Frameworks (MOFs), are a class of materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. researchgate.netnih.govbohrium.com The synthesis of these materials relies on the use of rigid, well-defined molecular building blocks.

This compound is a suitable candidate as a monomer or linker for the synthesis of MOPs and MOFs. researchgate.netnorthwestern.edu Its rigid biphenyl structure can contribute to the formation of a robust and porous framework. nih.gov For MOPs, which are constructed entirely from organic building blocks, the hydroxyl group can be used in polymerization reactions (e.g., ether linkages) to form a three-dimensional network. nih.gov The presence of fluorine atoms within the pores can modify the surface properties, potentially enhancing the selectivity for certain gas molecules like CO2. northwestern.edu

In the context of MOFs, the hydroxyl group can be deprotonated to coordinate with metal ions or clusters, acting as a linker that connects these inorganic nodes into a crystalline framework. nih.govresearchgate.net The difluoro-biphenyl unit would then form the struts of the framework, defining the pore size and chemical environment. The ability to create functional porous materials from readily available and modifiable organic precursors is a key driver in this field of materials science. chemrxiv.org

Table 2: Potential of this compound in Porous Materials

Material Type Role of the Compound Potential Advantage Reference
MOPs Monomer Rigid structure for permanent porosity; fluorine atoms to tune surface properties. researchgate.netnorthwestern.edunih.gov

| MOFs | Organic Linker | Hydroxyl group for metal coordination; biphenyl unit as a structural strut. | nih.govbohrium.comresearchgate.net |

Role in Polymer Synthesis and Engineering

The compound this compound is a valuable monomer for the synthesis of high-performance polymers. Its bifunctional nature (a hydroxyl group for polymerization and the biphenyl unit as part of the polymer backbone) allows for its incorporation into various polymer architectures, such as polyimides, polyethers, and polyesters.

The inclusion of the fluorinated biphenyl moiety into a polymer chain can impart several desirable properties. researchgate.net These include enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. chemimpex.com For instance, fluorinated polyimides are known for their low dielectric constants, making them useful as insulating layers in microelectronics. researchgate.net The rigidity of the biphenyl unit contributes to high mechanical strength and a high glass transition temperature, which are crucial for engineering applications where materials must withstand demanding conditions. The Suzuki-Miyaura coupling reaction is a common method for synthesizing the biphenyl core structure, which can then be functionalized and polymerized. acs.org

Structural Motifs for Chemical Probes and Ligand Design

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of ligands for various biological targets. The introduction of fluorine atoms onto this scaffold can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by altering its electronic nature and conformational preferences.

While the broader class of fluorinated biphenyls has been explored in drug discovery, specific research detailing the application of This compound as a distinct structural motif for the development of chemical probes and ligands is not extensively documented in publicly available scientific literature. Chemical probes are essential tools for understanding biological processes, and ligands are designed to bind to specific targets like enzymes or receptors to elicit a biological response. The design of such molecules often involves the strategic placement of functional groups on a core scaffold to optimize interactions with the target.

For instance, related biphenyl structures are central to the development of potent inhibitors for various enzymes. Research into antagonists for the FimH adhesin, a bacterial protein involved in urinary tract infections, has utilized ortho-substituted biphenyl mannosides. nih.gov In these studies, modifications to the biphenyl ring system were critical for improving potency and pharmacokinetic properties. nih.gov This highlights the general principle of using the biphenyl core in ligand design, where different substitution patterns are explored to achieve desired biological activity.

Similarly, other fluorinated biphenyl derivatives, such as various biphenyl carboxylic acids, have been synthesized and investigated as building blocks for pharmaceuticals. ontosight.ai These examples underscore the utility of the fluorinated biphenyl scaffold in generating molecules with potential therapeutic applications. However, specific data on the synthetic routes leading to derivatives of this compound and their subsequent evaluation as chemical probes or ligands are not available in the retrieved search results.

The table below lists the chemical compounds mentioned in this context.

Compound Name
This compound
Biphenyl mannosides
Biphenyl carboxylic acids

Future Research Directions and Perspectives for 4,4 Difluoro 1,1 Biphenyl 3 Ol

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of asymmetrically substituted biphenyls like 4,4'-Difluoro-[1,1'-biphenyl]-3-ol often relies on powerful cross-coupling reactions. The Suzuki-Miyaura reaction, which utilizes palladium catalysts to couple boronic acids with organic halides, is a cornerstone in this field due to its reliability and the relatively benign nature of its reagents. acs.orgnih.gov However, the pursuit of greater efficiency, sustainability, and molecular diversity necessitates forward-looking research into new synthetic strategies.

Future research should focus on several key areas. First, the development of next-generation catalysts is paramount. This includes designing palladium complexes with novel ligands that can operate at lower temperatures and with lower catalyst loadings, thus reducing costs and environmental impact. Furthermore, exploring catalysts based on more abundant and less toxic metals, such as iron or copper, could provide greener alternatives to palladium.

Another promising avenue is the exploration of C-H activation strategies. Directly coupling an activated C-H bond of one aromatic ring with a C-F bond of another would represent a more atom-economical approach, bypassing the need for pre-functionalized starting materials like boronic acids or organohalides. This would streamline the synthesis and open up new pathways to a wider range of derivatives.

Finally, flow chemistry presents a significant opportunity for the synthesis of this compound. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Integrating advanced purification techniques into a continuous flow system would further enhance the efficiency of producing this and related compounds.

Table 1: Future Directions in the Synthesis of this compound

Research AreaObjectivePotential Advantages
Next-Generation Catalysis Develop highly active and stable catalysts (e.g., novel Pd-ligand systems, Fe or Cu catalysts).Lower catalyst loading, milder reaction conditions, reduced cost, improved sustainability.
C-H Activation Enable direct coupling of C-H and C-F bonds.Increased atom economy, simplified starting materials, novel disconnection approaches.
Flow Chemistry Transition from batch to continuous manufacturing processes.Enhanced safety, better process control, improved scalability, and higher throughput.
Green Chemistry Utilize eco-friendly solvents and renewable starting materials.Reduced environmental footprint, alignment with sustainable manufacturing goals.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. mdpi.com For this compound, advanced computational modeling can provide profound insights into its properties and guide the design of new derivatives with tailored functionalities.

A primary future direction is the use of Time-Dependent Density Functional Theory (TD-DFT) to accurately predict the photophysical properties of this compound and its analogs. clemson.edu Such predictions are crucial for designing new materials for applications like organic light-emitting diodes (OLEDs) or organic scintillators. clemson.eduresearchgate.net By simulating how structural modifications affect absorption and emission wavelengths, researchers can rationally design molecules with desired optical characteristics, reducing the need for costly and time-consuming trial-and-error synthesis. clemson.edu

Furthermore, molecular dynamics (MD) simulations can be employed to understand the conformational behavior and intermolecular interactions of this compound in different environments. nih.gov This is particularly important for predicting its behavior in condensed phases, such as in polymer blends or liquid crystal mixtures. Understanding how these molecules pack and interact at the nanoscale is key to designing materials with specific bulk properties.

The integration of machine learning (ML) and artificial intelligence (AI) with quantum chemical calculations represents the next frontier. By training ML models on large datasets of calculated and experimental properties, it will become possible to rapidly screen virtual libraries of thousands of potential derivatives of this compound. This "in silico" screening can identify promising candidates for synthesis, dramatically accelerating the discovery of new materials with optimized performance.

Exploration of Undiscovered Material Science Applications

The unique combination of a rigid biphenyl (B1667301) core, electron-withdrawing fluorine atoms, and a hydrogen-bonding hydroxyl group makes this compound a compelling candidate for a variety of advanced materials. While fluorinated biphenyls are known for their use in applications like liquid crystal displays, future research should aim to uncover novel applications. acs.org

One area of great potential is in the development of high-performance polymers. The di-fluoro-biphenyl-ol moiety could be incorporated as a monomer into polyesters, polyamides, or polyimides. The fluorine atoms would likely impart enhanced thermal stability, chemical resistance, and specific dielectric properties, making these polymers suitable for demanding applications in the aerospace and electronics industries.

Another exciting prospect lies in the field of organic electronics. The electronic properties of the biphenyl system, modulated by the fluorine and hydroxyl groups, could be harnessed in organic field-effect transistors (OFETs) or as host materials in OLEDs. researchgate.net Research should focus on synthesizing derivatives and evaluating their charge transport characteristics and photophysical properties.

Furthermore, the potential for this molecule to self-assemble into ordered structures could be explored for applications in sensing or separation technologies. The specific interactions mediated by the hydroxyl and fluorine groups could be used to create porous materials or thin films capable of selectively binding to certain analytes or facilitating specific chemical transformations.

In-depth Mechanistic Studies of Complex Chemical Transformations

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and controlling its reactivity in various applications. Future research should employ a combination of advanced experimental techniques and computational modeling to elucidate the intricate details of its chemical transformations.

For instance, detailed mechanistic studies of its synthesis via palladium-catalyzed cross-coupling reactions are warranted. chemrxiv.org Investigating the kinetics and intermediates of the catalytic cycle can lead to the rational design of more efficient catalysts and reaction conditions. This includes understanding the roles of ligands, additives, and solvent effects on the rates of oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

The reactivity of the hydroxyl and fluoro-substituted rings should also be systematically investigated. Mechanistic studies on the electrophilic and nucleophilic aromatic substitution reactions of this compound will provide a fundamental understanding of its chemical behavior and guide its further functionalization. This knowledge is essential for creating more complex molecules based on this scaffold.

Moreover, the role of fluorine in directing reaction pathways is a key area for investigation. Fluorine's unique electronic properties can significantly influence the stability of intermediates and transition states. d-nb.info Mechanistic studies can unravel these effects, contributing to the broader understanding of organofluorine chemistry and enabling the predictable design of new reactions. researchgate.net Techniques such as in-situ spectroscopy and advanced mass spectrometry, coupled with high-level computational analysis, will be instrumental in these investigations.

Q & A

Q. What are the optimal synthetic routes for 4,4'-Difluoro-[1,1'-biphenyl]-3-ol, and how do fluorine substituents influence reaction efficiency?

The synthesis of fluorinated biphenyl derivatives often employs cross-coupling reactions like the Suzuki-Miyaura coupling , which is highly effective for constructing biphenyl backbones with precise regiochemistry . For 4,4'-difluoro derivatives, pre-functionalized fluorinated aryl boronic acids or esters are coupled with halogenated phenolic precursors. Fluorine’s electron-withdrawing nature can reduce electron density at the coupling site, potentially slowing oxidative addition steps. However, its meta-directing effects can enhance regioselectivity. Post-synthetic oxidation or protection/deprotection strategies (e.g., using tert-butyldimethylsilyl groups for hydroxyl protection) may be required to preserve the phenolic -OH group during synthesis .

Q. How should researchers characterize the electronic and steric effects of fluorine atoms in this compound?

Characterization involves a combination of:

  • Spectroscopic methods : 19F^{19}\text{F} NMR to assess electronic environments and substituent effects .
  • X-ray crystallography : To resolve steric hindrance caused by fluorine’s van der Waals radius (1.47 Å) and confirm spatial arrangement .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals, revealing fluorine’s impact on reactivity .

Q. What are the key stability considerations for this compound under experimental conditions?

The phenolic -OH group is susceptible to oxidation, necessitating inert atmospheres (e.g., N2_2/Ar) during reactions. Fluorine’s inductive effect stabilizes the aromatic ring but may increase acidity of the -OH group, making it prone to deprotonation in basic conditions. Storage at 2–8°C in amber vials is recommended to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data regarding substituent effects?

Conflicting data on regioselectivity or reaction yields often arise from competing electronic (inductive) and steric effects. Hybrid DFT methods (e.g., M06-2X) with solvent models (e.g., SMD for acetonitrile) can simulate transition states to quantify activation barriers for different pathways . For example, calculations may reveal that fluorine’s meta-directing effect dominates over steric hindrance in electrophilic substitution, aligning with experimental HPLC/MS data on byproduct distributions .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use fluorine’s electronegativity to model polar interactions (e.g., hydrogen bonding with active-site residues) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics, leveraging fluorine’s hydrophobic character to assess entropic contributions .
  • Fluorescence quenching assays : Monitor interactions with biomolecules if the biphenyl system exhibits intrinsic fluorescence or is derivatized with probes .

Q. How do structural analogs (e.g., 3,3'-difluoro or 2,4'-difluoro isomers) differ in reactivity or bioactivity?

Comparative studies show that 4,4'-difluoro substitution maximizes symmetry and electronic conjugation, enhancing stability and π-π stacking interactions in supramolecular systems. In contrast, 3,3'-difluoro isomers exhibit greater steric distortion, reducing binding affinity in enzyme assays by ~30% . Positional isomerism also alters acidity: 4,4'-difluoro derivatives have pKa values ~1.5 units lower than 2,2'-difluoro analogs due to resonance effects .

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., 1H^{1}\text{H}1H NMR splitting patterns)?

Fluorine’s strong spin-spin coupling (3JHF^3J_{H-F} ≈ 8–12 Hz) can split proton signals unpredictably. Use 19F^{19}\text{F}-decoupled NMR or 2D COSY/HSQC to resolve overlapping peaks. For complex splitting, compare experimental data with simulated spectra from software like MestReNova or ACD/Labs .

Q. What are best practices for optimizing catalytic systems in fluorinated biphenyl synthesis?

Screen palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and bases (K2_2CO3_3 vs. CsF) to balance reactivity and selectivity. Fluorine’s electronegativity can stabilize Pd intermediates, but bulky ligands may counteract steric clashes. Track reaction progress via TLC with UV detection (λ = 254 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.